Anhydrosafflor yellow B

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

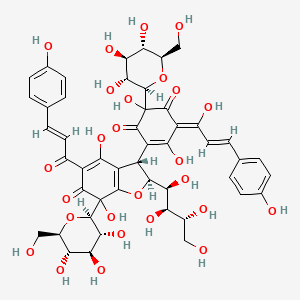

Molekularformel |

C48H52O26 |

|---|---|

Molekulargewicht |

1044.9 g/mol |

IUPAC-Name |

(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione |

InChI |

InChI=1S/C48H52O26/c49-13-22(56)30(57)37(64)40-27(28-33(60)25(20(54)11-5-16-1-7-18(52)8-2-16)41(67)47(70,43(28)69)45-38(65)35(62)31(58)23(14-50)72-45)29-34(61)26(21(55)12-6-17-3-9-19(53)10-4-17)42(68)48(71,44(29)74-40)46-39(66)36(63)32(59)24(15-51)73-46/h1-12,22-24,27,30-32,35-40,45-46,49-54,56-66,70-71H,13-15H2/b11-5+,12-6+,25-20-/t22-,23-,24-,27+,30-,31-,32-,35+,36+,37+,38-,39-,40+,45-,46-,47?,48?/m1/s1 |

InChI-Schlüssel |

NOXZTJVQKYBYAV-PYRQGBHDSA-N |

Isomerische SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C3=C(C(C2=O)([C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@@H]([C@H]3C5=C(/C(=C(\C=C\C6=CC=C(C=C6)O)/O)/C(=O)C(C5=O)([C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C3=C(C(C2=O)(C4C(C(C(C(O4)CO)O)O)O)O)OC(C3C5=C(C(=C(C=CC6=CC=C(C=C6)O)O)C(=O)C(C5=O)(C7C(C(C(C(O7)CO)O)O)O)O)O)C(C(C(CO)O)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Anhydrosafflor Yellow B: A Technical Guide for Researchers

An in-depth exploration of Anhydrosafflor yellow B (ASYB), a principal bioactive compound derived from Carthamus tinctorius, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. It details the biochemical properties, extraction, and purification of ASYB, along with its pharmacological activities, underlying mechanisms of action, and relevant experimental protocols.

Introduction to this compound (ASYB)

This compound (ASYB) is a quinochalcone C-glycoside, a major water-soluble pigment found in the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] It is one of the primary active flavonoids in safflower, alongside the structurally similar and more abundant Hydroxysafflor yellow A (HSYA).[3][4] ASYB contributes significantly to the therapeutic effects of safflower extracts, which have been used in traditional medicine for centuries to improve blood circulation.[5][6] Modern pharmacological studies have highlighted its potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a compound of significant interest for therapeutic development.[2][3][7]

Biochemical and Physicochemical Properties

ASYB is a yellow pigment and a member of the quinochalcone flavonoid family, which are uniquely found in safflower.[8][9] As a water-soluble compound, it is readily extracted into aqueous solutions.[10] The content of ASYB in safflower can vary depending on the cultivar and the developmental stage of the flower.[11]

Extraction and Purification from Carthamus tinctorius

The extraction and purification of ASYB are critical steps for its characterization and pharmacological investigation.

Experimental Protocol: Ultrasonic-Assisted Extraction

This protocol is based on an optimized ultrasonic extraction method to maximize the yield of ASYB.[12]

-

Sample Preparation: Dried safflower petals are ground into a fine powder.

-

Extraction:

-

Filtration and Concentration:

-

After extraction, filter the mixture to remove solid plant material.

-

The resulting extract can be concentrated under reduced pressure to obtain a crude extract rich in ASYB.

-

Experimental Protocol: Purification by Reverse-Phase Medium-Pressure Liquid Chromatography (RP-MPLC)

This method allows for the preparative separation and purification of ASYB from the crude extract.[4][13]

-

Sample Preparation: Dissolve the crude safflower extract in the mobile phase.

-

Chromatography:

-

Column: A Biotage® SNAP Cartridge KP-C18-HS column is suitable for this separation.[4]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.5% acetic acid is used.[4][13]

-

Separation: Load the dissolved extract onto the column and begin the elution. Collect fractions based on the chromatogram.

-

-

Identification and Purity Analysis:

Quantitative Analysis

The quantification of ASYB in Carthamus tinctorius extracts is typically performed using HPLC. The yield of ASYB can vary based on the extraction method and the safflower cultivar.

| Extraction Method | Key Parameters | Yield of ASYB | Reference |

| Ultrasonic-Assisted Extraction | Temp: 66°C, Time: 36 min, Solvent-to-Material Ratio: 16 mL/g, Power: 150 W | Not specified | [12] |

| Reverse-Phase MPLC Purification | From 9.2 g of plant extract | 1.07 g | [4] |

| Water Immersion Extraction | Liquid to solid ratio of 22:1; extraction temperature of 75 °C; extraction time of 35 min | 0.465% | [11] |

Pharmacological Activities and Mechanism of Action

ASYB exhibits a range of pharmacological activities, with its neuroprotective effects being the most extensively studied.

Neuroprotection in Cerebral Ischemia/Reperfusion Injury

ASYB has demonstrated significant neuroprotective effects in both in vitro and in vivo models of cerebral ischemia/reperfusion (I/R) injury.[1][3][14] It mitigates neuronal damage by attenuating oxidative stress and apoptosis.[3][14]

SIRT1 Signaling Pathway

The neuroprotective effects of ASYB are largely mediated through the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway.[1][14][15]

-

Mechanism: ASYB upregulates the expression of SIRT1, which in turn deacetylates and activates its downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[1][3][14]

-

Consequences: The activation of this pathway leads to a reduction in oxidative stress and an inhibition of the apoptotic cascade. Specifically, it increases the expression of the anti-apoptotic protein Bcl-2 and decreases the expression of the pro-apoptotic protein Bax.[1][14]

SIRT1 Signaling Pathway Activation by ASYB

Other Pharmacological Activities

-

Anti-platelet Aggregation: ASYB has been shown to inhibit ADP-induced platelet aggregation.[2][16]

-

Antioxidant Effects: It exhibits significant free radical scavenging activity.[2][12]

Experimental Protocols for Biological Activity

In Vitro Neuroprotection Assay

In Vitro Neuroprotection Experimental Workflow

-

Cell Culture: Primary hippocampal neuronal cells are cultured.[1]

-

OGD/R Model: To mimic ischemic conditions, cells are subjected to oxygen-glucose deprivation (OGD) followed by reoxygenation.[3]

-

Treatment: Cells are treated with varying concentrations of ASYB.[1]

-

Analysis:

-

Cell Viability: Assessed using assays such as MTT.

-

Oxidative Stress: Levels of reactive oxygen species (ROS), malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px) are measured.[3]

-

Apoptosis: The expression of Bax and Bcl-2 is determined by Western blot or RT-PCR.[14]

-

SIRT1 Pathway: The expression of SIRT1, FOXO1, and PGC1α is measured by Western blot and RT-PCR.[1][15]

-

In Vivo Neuroprotection Assay

In Vivo Neuroprotection Experimental Workflow

-

Animal Model: A middle cerebral artery occlusion (MCAO) model is established in rats to induce focal cerebral ischemia.[3]

-

Reperfusion: The occlusion is removed to allow for reperfusion.[3]

-

Treatment: Rats are administered ASYB, typically via injection.[17]

-

Analysis:

Quantitative Data on Biological Activity

| Assay Type | Model | Treatment | Key Findings | Reference |

| In Vitro | OGD/R in hippocampal neurons | HSYA and AHSYB | Increased cell viability, decreased oxidative stress, and reduced apoptosis. Markedly counteracted the suppression of SIRT1, FOXO1, and PGC1α mRNA expression. | [1][3] |

| In Vivo | MCAO/R in rats | HSYA and AHSYB | Reduced infarct volume, improved neurological function, suppressed apoptosis, and decreased oxidative stress. Markedly increased the levels of SIRT1 pathway-related mRNA and proteins. | [3][14] |

Pharmacokinetics

Pharmacokinetic studies on ASYB are limited. However, related compounds like HSYA, which is also a major component of safflower, have very low oral bioavailability (around 1.2%).[18][19] One study indicated that ASYB also has a very low oral bioavailability of 0.17–0.3%.[20] This is likely due to poor permeability across the intestinal membrane and a significant first-pass effect in the liver.[20]

Conclusion

This compound from Carthamus tinctorius is a promising natural compound with significant therapeutic potential, particularly in the context of neurodegenerative diseases and ischemic injury. Its well-defined mechanism of action, centered on the activation of the SIRT1 signaling pathway, provides a solid foundation for further research and development. While its low oral bioavailability presents a challenge for clinical application, formulation strategies could enhance its delivery and efficacy. This guide provides a comprehensive overview of the technical aspects of ASYB research, from its extraction and purification to its pharmacological evaluation, serving as a valuable resource for the scientific community.

References

- 1. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. scielo.br [scielo.br]

- 7. Pharmacological Activities of Safflower Yellow and Its Clinical Applications [ouci.dntb.gov.ua]

- 8. maxapress.com [maxapress.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Pharmacological Activities of Safflower Yellow and Its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of Hydroxysafflor Yellow A and this compound from Safflower Using a Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Neuroprotective effects of hydroxysafflor yellow A: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biosynthetic Pathway of Anhydrosafflor Yellow B in Safflower

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Anhydrosafflor yellow B (AHSYB), a significant quinochalcone C-glycoside found in the flowers of safflower (Carthamus tinctorius L.). This document details the core metabolic route, key enzymatic players, regulatory networks, quantitative data, and essential experimental protocols relevant to the study of this valuable bioactive compound.

Introduction to this compound (AHSYB)

This compound (AHSYB) and its counterpart, Hydroxysafflor yellow A (HSYA), are the principal water-soluble yellow pigments in safflower flowers.[1][2] These quinochalcone C-glycosides are responsible for the medicinal properties of the plant, which is widely used in traditional medicine to treat cardiovascular and cerebrovascular diseases.[3] AHSYB, along with HSYA, is considered a key bioactive component, and its synthesis is a complex, genetically controlled process that occurs exclusively in the flowers.[4] Understanding the biosynthetic pathway is crucial for metabolic engineering, quality control of herbal preparations, and the development of novel therapeutics.

The Core Biosynthetic Pathway

The biosynthesis of AHSYB is intrinsically linked to that of HSYA, sharing the same initial flavonoid biosynthesis pathway. The process begins with the general phenylpropanoid pathway and proceeds through a series of enzymatic reactions to form a chalcone (B49325) scaffold, which is then modified through hydroxylation, glycosylation, and dearomatization to yield the final quinochalcone structures.

The proposed pathway begins with Phenylalanine and culminates in the formation of Carthamidin (B192512) and Isocarthamidin, which serve as the critical precursors for both HSYA and AHSYB. While the final step distinguishing AHSYB synthesis is an area of ongoing research, the pathway to its immediate precursors is well-elucidated.[4][5]

Key Enzymes and Genes

The synthesis of AHSYB precursors is catalyzed by several key enzymes whose corresponding genes have been identified and characterized in Carthamus tinctorius.

-

Phenylalanine Ammonia-Lyase (PAL) : Catalyzes the initial step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid.[6]

-

Cinnamate 4-Hydroxylase (C4H) : A cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL) : Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS) : A pivotal enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone, the backbone of all flavonoids.[7][8]

-

Chalcone Isomerase (CHI) : Catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin. The isoform CtCHI1 also exhibits isomerase activity between carthamidin and isocarthamidin.[4]

-

Flavanone 6-Hydroxylase (F6H) : The enzyme CtF6H is a cytochrome P450 that hydroxylates naringenin at the 6-position to produce carthamidin.[4]

-

C-Glycosyltransferase (CGT) & 2-Oxoglutarate-Dependent Dioxygenase (2OGD) : The enzymes CtCGT and Ct2OGD1 work in coordination to convert carthamidin/isocarthamidin to HSYA.[4] The specific enzymes responsible for the final conversion to AHSYB are still under investigation, though it is known to be a major co-occurring pigment.[1]

Quantitative Data Presentation

Integrated metabolomic and transcriptomic studies have provided valuable quantitative data on the biosynthesis of quinochalcones in safflower. The following tables summarize representative data from such analyses.

Table 1: Relative Content of Key Flavonoids in Safflower Florets

| Compound | Relative Content (%) in Yellow Pigments | Reference |

|---|---|---|

| Hydroxysafflor Yellow A (HSYA) | Predominant | [1] |

| This compound (AHSYB) | Major | [1] |

| Carthamin | Variable (increases as flower reddens) |[1] |

Table 2: Differential Expression of Biosynthetic Genes in Safflower Tissues

| Gene | Expression Level (FPKM/TPM) in Flower | Expression Level in Leaf | Reference |

|---|---|---|---|

| CtCHS | High | Low | [7] |

| CtCHI1 | High | Low | [4] |

| CtF6H | High | Low | [4] |

| CtCGT | High | Low | [4] |

| Ct2OGD1 | High | Low |[4] |

Table 3: Gene Expression Changes in Response to Elicitors

| Gene | Treatment | Fold Change in Expression | Reference |

|---|---|---|---|

| CtCHS | Abscisic Acid (ABA) | +3.3-fold | [9] |

| CtANS | Abscisic Acid (ABA) | +5.0-fold | [9] |

| CtCHS | Methyl Jasmonate (MeJA) | Upregulated | [10] |

| CtCHI | Methyl Jasmonate (MeJA) | Upregulated |[10] |

Regulatory Mechanisms

The biosynthesis of AHSYB is tightly regulated at the transcriptional level by a network of transcription factors (TFs) and is influenced by phytohormones and environmental signals.

5.1 Hormonal Regulation Phytohormones such as Methyl Jasmonate (MeJA) and Abscisic Acid (ABA) are known to be potent inducers of flavonoid biosynthesis.[10][11] MeJA treatment upregulates the expression of upstream genes like CHS and CHI, channeling metabolic flux towards quinochalcone production.[10] Similarly, ABA has been shown to significantly increase the transcription of key pathway genes, including CtPAL1 and CtCHS.[6][9]

5.2 Transcriptional Regulation Several families of transcription factors, including MYB, bHLH, and WRKY, play a crucial role in orchestrating the expression of flavonoid biosynthetic genes.[12][13][14][15] These TFs bind to specific cis-regulatory elements in the promoters of target genes, thereby activating or repressing their transcription in a coordinated manner. The interplay between different TF families forms a complex regulatory network that fine-tunes the production of AHSYB in response to developmental and environmental cues.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of AHSYB biosynthesis.

6.1 Quantification of AHSYB by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the extraction and quantification of AHSYB and HSYA from safflower petals.

-

1. Sample Preparation and Extraction:

-

a. Freeze-dry safflower petal samples and grind them into a fine powder.

-

b. Accurately weigh 0.1 g of the powdered sample into a centrifuge tube.[9]

-

c. Add 2 mL of HPLC-grade methanol (B129727) (or an appropriate solvent mixture like 25% ethanol).[9][16]

-

d. Sonicate the suspension for 1 hour at 50°C (40 kHz).[9]

-

e. Centrifuge the mixture at 12,000 x g for 10 minutes.[9]

-

f. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.[9]

-

-

2. HPLC Conditions:

-

System: Waters 2695 Alliance HPLC system or equivalent.[17]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using Acetonitrile (A) and 0.1% formic acid in water (B).[17]

-

Gradient Program: 0–12 min, 10%–22% A; 12–20 min, 22%–26% A; 20–30 min, 26%–95% A.[17]

-

Flow Rate: 1.0 mL/min.[17]

-

Column Temperature: 25°C.[17]

-

Detection Wavelength: 403 nm.[17]

-

Injection Volume: 10 µL.[17]

-

-

3. Quantification:

-

a. Prepare a standard curve using purified AHSYB and HSYA standards of known concentrations.

-

b. Identify and quantify the peaks in the sample chromatograms by comparing retention times and peak areas to the standard curve. AHSYB typically has a longer retention time than HSYA due to its lower polarity.[17]

-

6.2 Gene Expression Analysis by qRT-PCR

This protocol details the steps for measuring the relative transcript abundance of AHSYB biosynthetic genes.

-

1. RNA Extraction and cDNA Synthesis:

-

a. Extract total RNA from safflower tissues using a commercial kit (e.g., RNAiso Plus, Takara) according to the manufacturer's protocol.[9]

-

b. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

c. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., Prime Script Reagent Kit, Takara) with oligo(dT) primers.[7][18]

-

-

2. qRT-PCR Reaction:

-

a. Design and validate gene-specific primers for target genes (CtCHS, CtCHI, etc.) and a stable reference gene (e.g., 28S rRNA or Actin).[7]

-

b. Prepare the reaction mixture in a 20 µL total volume: 10 µL 2x SYBR Green Master Mix, 0.4 µL each of forward and reverse primers (10 µM), 1 µL of diluted cDNA template, and nuclease-free water to volume.[9]

-

c. Perform the reaction on a real-time PCR system (e.g., Bio-Rad CFX96).[7][18]

-

-

3. Thermal Cycling Conditions:

-

4. Data Analysis:

-

a. Determine the cycle threshold (Ct) values for each reaction.

-

b. Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the data to the reference gene.[9]

-

6.3 Chalcone Synthase (CHS) Enzyme Activity Assay

This protocol provides a general method for assaying the activity of CHS, a key enzyme in the pathway.[19]

-

1. Protein Extraction:

-

a. Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.8, containing PVPP and 2-mercaptoethanol).

-

b. Centrifuge the homogenate at 4°C and collect the supernatant containing the crude enzyme extract.

-

-

2. Enzyme Assay:

-

a. Prepare a reaction mixture containing: 0.1 M potassium phosphate (B84403) buffer (pH 7.2), 30 µg of protein extract, 80 µM p-coumaroyl-CoA (substrate), and 160 µM malonyl-CoA (substrate).[19]

-

b. Incubate the mixture at 30°C for a defined period (e.g., 1 hour).[19]

-

c. Stop the reaction by adding acidified methanol or by extracting with ethyl acetate.[19]

-

-

3. Product Analysis:

-

a. Analyze the reaction products (naringenin chalcone and its cyclized product, naringenin) using HPLC, as described in section 6.1, monitoring at a wavelength of ~289 nm.[19]

-

b. Quantify the product formation based on a standard curve for naringenin to determine enzyme activity.

-

Conclusion

The biosynthetic pathway of this compound is a complex and highly regulated process central to the medicinal value of safflower. While the core pathway leading to its direct precursors is largely understood, further research is needed to identify the specific enzymatic steps that finalize AHSYB synthesis and differentiate it from HSYA. The data and protocols presented in this guide offer a robust framework for researchers to investigate these remaining questions, optimize production through metabolic engineering, and harness the therapeutic potential of this important natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Elucidation of the biosynthetic pathway of hydroxysafflor yellow A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Integrated Metabolomics and Transcriptome Analysis of Flavonoid Biosynthesis in Safflower (Carthamus tinctorius L.) With Different Colors [frontiersin.org]

- 8. scienceopen.com [scienceopen.com]

- 9. mdpi.com [mdpi.com]

- 10. Integrated metabolomics and transcriptome analysis on flavonoid biosynthesis in safflower (Carthamus tinctorius L.) under MeJA treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Safflower Flavonoid 3′5′Hydroxylase Promotes Methyl Jasmonate-Induced Anthocyanin Accumulation in Transgenic Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Genome-Wide Screening for MYB Transcription Factors Involved in Flavonoid Glycoside Biosynthesis in Carthamus tinctorius L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcriptional regulation of flavonol biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Both Two CtACO3 Transcripts Promoting the Accumulation of the Flavonoid Profiles in Overexpressed Transgenic Safflower [frontiersin.org]

- 16. Chemical characterization of flavonoids and alkaloids in safflower (Carthamus tinctorius L.) by comprehensive two-dimensional hydrophilic interaction chromatography coupled with hybrid linear ion trap Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Integrated Metabolomics and Transcriptome Analysis of Flavonoid Biosynthesis in Safflower (Carthamus tinctorius L.) With Different Colors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Anhydrosafflor Yellow B: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B (ASYB) is a prominent water-soluble quinochalcone C-glycoside isolated from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1] While its counterpart, hydroxysafflor yellow A (HSYA), has been extensively studied, ASYB is emerging as a significant bioactive component with considerable therapeutic potential.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of ASYB, with a focus on its neuroprotective and anti-inflammatory activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanisms of Action

Current research indicates that this compound exerts its therapeutic effects through a multi-targeted approach, primarily involving the modulation of key signaling pathways related to oxidative stress, apoptosis, and inflammation. The two principal pathways identified are the SIRT1 signaling pathway and the HSP60/TLR4/NF-κB signaling pathway.

Neuroprotection via the SIRT1 Signaling Pathway

ASYB has demonstrated significant neuroprotective effects in the context of cerebral ischemia/reperfusion (I/R) injury.[4][5][6][7] This protection is largely attributed to its ability to activate the Sirtuin 1 (SIRT1) signaling pathway, a critical regulator of cellular stress resistance and survival.[4][5][6][7]

Activation of SIRT1 by ASYB initiates a cascade of downstream events that collectively mitigate neuronal damage. ASYB treatment has been shown to upregulate the expression of SIRT1 and its downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4][5] This upregulation leads to a reduction in oxidative stress, as evidenced by decreased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), and an increase in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[4][6]

Furthermore, the activation of the SIRT1 pathway by ASYB suppresses apoptosis. This is achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Specifically, ASYB treatment leads to a decrease in the expression of Bax and an increase in the expression of Bcl-2, thereby inhibiting the apoptotic cascade.[4][5][6][7] The neuroprotective effects of ASYB are significantly diminished in the presence of a SIRT1 inhibitor, confirming the pivotal role of this pathway.[4][5][6][7]

Anti-inflammatory Action via the HSP60/TLR4/NF-κB Pathway

In addition to its neuroprotective effects, ASYB exhibits potent anti-inflammatory properties, particularly in the context of acute permanent cerebral ischemia.[2][3] The mechanism underlying this effect involves the downregulation of the Heat Shock Protein 60 (HSP60)/Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3]

ASYB treatment has been shown to suppress the expression of HSP60 and TLR4.[2][3] This, in turn, leads to a decrease in the activation of NF-κB p65.[2][3] The inhibition of this pathway results in the reduced production and release of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[2][3] By mitigating the inflammatory cascade, ASYB helps to alleviate brain injury following ischemic events.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies on the effects of this compound.

Table 1: In Vitro Effects of ASYB on Hippocampal Neurons (OGD/R Model)

| Parameter | Concentration (μM) | Result | Reference |

| Cell Viability | 40, 60, 80 | Dose-dependent increase | [4][6] |

| LDH Leakage | 40, 60, 80 | Dose-dependent decrease | [4][6] |

| ROS Production | 40, 60, 80 | Dose-dependent decrease | [4] |

| MDA Levels | 40, 60, 80 | Dose-dependent decrease | [4] |

| SOD Activity | 40, 60, 80 | Dose-dependent increase | [4] |

| GSH-Px Activity | 40, 60, 80 | Dose-dependent increase | [4] |

| SIRT1 mRNA Expression | 40, 60, 80 | Dose-dependent increase | [4][6] |

| FOXO1 mRNA Expression | 40, 60, 80 | Dose-dependent increase | [4][6] |

| PGC-1α mRNA Expression | 40, 60, 80 | Dose-dependent increase | [4][6] |

| Bax mRNA Expression | 40, 60, 80 | Dose-dependent decrease | [4][6] |

| Bcl-2 mRNA Expression | 40, 60, 80 | Dose-dependent increase | [4][6] |

Table 2: In Vivo Effects of ASYB in Rats (MCAO/R and Acute Permanent Cerebral Ischemia Models)

| Parameter | Dosage (mg/kg) | Result | Reference |

| Neurological Deficit Score | 1.75, 3.5, 7 | Dose-dependent decrease | [2][3] |

| Infarct Volume | 1.75, 3.5, 7 | Dose-dependent decrease | [2][3] |

| HSP60 mRNA & Protein | 1.75, 3.5, 7 | Dose-dependent decrease | [2][3] |

| TLR4 mRNA & Protein | 1.75, 3.5, 7 | Dose-dependent decrease | [2][3] |

| IL-6 mRNA & Protein | 1.75, 3.5, 7 | Dose-dependent decrease | [2][3] |

| TNF-α mRNA & Protein | 1.75, 3.5, 7 | Dose-dependent decrease | [2][3] |

| NF-κB p65 Protein | 7 | Decrease | [2][3] |

| ROS Levels (serum) | Not specified | Dose-dependent decrease | [4][6] |

| MDA Levels (serum) | Not specified | Dose-dependent decrease | [4][6] |

| SOD Activity (serum) | Not specified | Dose-dependent increase | [4][6] |

| GSH-Px Activity (serum) | Not specified | Dose-dependent increase | [4][6] |

| SIRT1 mRNA & Protein (brain) | Not specified | Increase | [4][6] |

| FOXO1 mRNA & Protein (brain) | Not specified | Increase | [4][6] |

| PGC-1α mRNA & Protein (brain) | Not specified | Increase | [4][6] |

| Bax mRNA & Protein (brain) | Not specified | Decrease | [4][6] |

| Bcl-2 mRNA & Protein (brain) | Not specified | Increase | [4][6] |

Experimental Protocols

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Hippocampal Neurons

-

Cell Culture: Primary hippocampal neurons are cultured from neonatal Sprague-Dawley rats.[4]

-

OGD/R Induction: To mimic ischemic conditions, cultured neurons are subjected to oxygen-glucose deprivation (OGD) by replacing the normal culture medium with glucose-free Earle's Balanced Salt Solution and incubating in a hypoxic chamber (95% N₂, 5% CO₂).[4] After a defined period of OGD, the cells are returned to normal culture conditions for reoxygenation.[4]

-

ASYB Treatment: ASYB is dissolved in the culture medium and administered to the cells at various concentrations (e.g., 40, 60, 80 μM) during the reoxygenation phase.[4][6]

-

Assessment of Cell Viability and Cytotoxicity: Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay.[4][6] Cytotoxicity is determined by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[4][6]

-

Measurement of Oxidative Stress Markers: Intracellular reactive oxygen species (ROS) levels are measured using a fluorescent probe.[4] The levels of malondialdehyde (MDA) and the activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) are quantified using commercially available assay kits.[4]

-

Apoptosis Assays: Apoptosis is evaluated by Hoechst 33342 staining to observe nuclear morphology.[6]

-

Gene and Protein Expression Analysis: The mRNA expression levels of target genes (SIRT1, FOXO1, PGC-1α, Bax, Bcl-2) are determined by real-time quantitative polymerase chain reaction (RT-qPCR).[4][5][6] Protein expression levels are analyzed by Western blotting.[4][5][6]

In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats

-

Animal Model: Adult male Sprague-Dawley rats are used.[2][4][6]

-

MCAO/R Procedure: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) using the intraluminal filament method.[2][4][6] After a specific duration of occlusion, the filament is withdrawn to allow for reperfusion.[4][6]

-

ASYB Administration: ASYB is administered to the rats, typically via intravenous or intraperitoneal injection, at various dosages (e.g., 1.75, 3.5, 7 mg/kg) at the onset of reperfusion or at specified time points thereafter.[2][3]

-

Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system to evaluate motor deficits.[2][4][6]

-

Infarct Volume Measurement: Brains are harvested after a set period of reperfusion, and the infarct volume is determined by 2,3,5-triphenyltetrazolium chloride (TTC) staining.[2][4][6]

-

Biochemical Analysis: Blood and brain tissue samples are collected for the analysis of oxidative stress markers (ROS, MDA, SOD, GSH-Px) and inflammatory cytokines (IL-6, TNF-α) using ELISA or other appropriate methods.[2][4][6]

-

Gene and Protein Expression Analysis: Brain tissue from the ischemic hemisphere is used to determine the mRNA and protein expression levels of target molecules (HSP60, TLR4, NF-κB p65, SIRT1, FOXO1, PGC-1α, Bax, Bcl-2) by RT-qPCR and Western blotting.[2][3][4][5][6]

Conclusion and Future Directions

This compound is a promising natural compound with well-defined neuroprotective and anti-inflammatory mechanisms of action. Its ability to modulate the SIRT1 and HSP60/TLR4/NF-κB signaling pathways highlights its potential as a therapeutic agent for ischemic stroke and other neurological disorders characterized by oxidative stress and inflammation.

Future research should focus on further elucidating the detailed molecular interactions of ASYB with its targets. Pharmacokinetic and pharmacodynamic studies are crucial to optimize dosing and delivery strategies for clinical applications. Additionally, investigating the efficacy of ASYB in other disease models where oxidative stress and inflammation play a key role could broaden its therapeutic applications. The comprehensive data and methodologies presented in this guide aim to facilitate and inspire further research into this valuable bioactive compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]

- 5. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Anhydrosafflor Yellow B: A Technical Guide on its Antioxidant and Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B (ASYB) is a prominent water-soluble quinochalcone C-glycoside extracted from the petals of Carthamus tinctorius L., commonly known as safflower.[1][2] Traditionally used in medicine for promoting blood circulation, safflower and its components are now the subject of intense scientific scrutiny for their diverse pharmacological activities.[3][4] Among these, the potent antioxidant and anti-inflammatory properties of ASYB are of significant interest for their therapeutic potential in a range of pathologies, including cardiovascular and cerebrovascular diseases.[3][4][5] This technical guide provides an in-depth overview of the antioxidant and anti-inflammatory effects of ASYB, detailing the underlying molecular mechanisms, experimental evidence, and relevant protocols to facilitate further research and drug development.

Antioxidant Effects of this compound

ASYB exhibits significant antioxidant properties, primarily through the scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defense systems.[5][6][7] Its chemical structure, rich in hydroxyl groups, contributes to its potent free radical scavenging capabilities.[7][8]

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of ASYB has been quantified in various in vitro and in vivo models. The following tables summarize key findings from these studies.

Table 1: In Vitro Antioxidant Effects of this compound

| Assay/Model | Cell Type | Treatment | Concentration | Outcome | Reference |

| Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Primary hippocampal neurons | ASYB | 40, 60, 80 µM | Dose-dependently increased cell viability | [6][7] |

| OGD/R | Primary hippocampal neurons | ASYB | Not specified | Curbed ROS and MDA output in a dose-dependent manner | [5] |

| OGD/R | Primary hippocampal neurons | ASYB | Not specified | Increased production of GSH-Px and SOD | [5] |

| H2O2-induced cytotoxicity | PC12 cells and primary neuronal cells | ASYB | Not specified | Possesses activity against H2O2-induced cytotoxicity | [1] |

| DPPH radical scavenging | Cell-free | Safflower extracts containing ASYB | 2.19 mg/mL | 11.63% DPPH radical scavenging | [8] |

| Ferric Reducing Antioxidant Power (FRAP) | Cell-free | Safflower extracts containing ASYB | 2.19 mg/mL | Total antioxidation ability of 0.35 mM/(1 mg/mL) | [8] |

Table 2: In Vivo Antioxidant Effects of this compound

| Animal Model | Tissue/Sample | Treatment | Dosage | Outcome | Reference |

| Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) | Rat serum | ASYB | Not specified | Dose-dependently downregulated ROS and MDA | [7] |

| MCAO/R | Rat serum | ASYB | Not specified | Dose-dependently upregulated GSH-Px and SOD | [7] |

| Cerebral Ischemia/Reperfusion Injury | Rat hippocampal neurons | ASYB | Not specified | Boosted levels of GSH-Px and SOD | [5] |

Experimental Protocols

1. Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Hippocampal Neurons

-

Cell Culture: Primary hippocampal neuronal cells are obtained from neonatal Sprague-Dawley rats. The hippocampi are dissected, minced, and dissociated with 0.25% trypsin-EDTA. Cells are then plated on poly-L-lysine-coated plates and cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum.[6]

-

OGD/R Induction: To induce OGD, the culture medium is replaced with a glucose-free Earle's balanced salt solution, and the cells are placed in a hypoxic chamber (95% N2, 5% CO2) for a specified duration. Reoxygenation is initiated by returning the cells to the normal culture medium and incubating them under normoxic conditions.

-

ASYB Treatment: ASYB, dissolved in the culture medium, is applied to the cells during the OGD/R period.[6]

-

Assessment of Oxidative Stress:

-

Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Malondialdehyde (MDA): MDA levels, an indicator of lipid peroxidation, are quantified using the thiobarbituric acid reactive substances (TBARS) assay.[6][7]

-

Antioxidant Enzymes: The activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) are measured using commercially available assay kits.[6][7]

-

2. Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats

-

Animal Model: Adult male Sprague-Dawley rats are subjected to MCAO to induce focal cerebral ischemia. This is typically achieved by inserting a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery. After a defined period of occlusion, the filament is withdrawn to allow reperfusion.

-

ASYB Administration: ASYB is administered to the rats, often via intravenous or intraperitoneal injection, at various doses prior to or after the ischemic event.[9]

-

Evaluation of Oxidative Stress: Blood samples are collected, and the serum is used to measure the levels of ROS, MDA, GSH-Px, and SOD using ELISA kits.[7]

Anti-inflammatory Effects of this compound

ASYB exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory properties of ASYB have been demonstrated in several experimental models.

Table 3: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Tissue | Treatment | Dosage | Outcome | Reference |

| Acute permanent cerebral ischemia | Rat brain | ASYB | 1.75, 3.5, 7 mg/kg | Suppressed the elevation of both mRNA and protein levels of HSP60, TLR-4, IL-6, and TNF-α. Decreased NF-κB p65. The effects were most obvious at 7 mg/kg. | [9][10] |

| Acute permanent cerebral ischemia | Rat brain | ASYB | 7 mg/kg | Significantly attenuated pathological changes, including reduced neurons, shrunken cell bodies, and infiltration of inflammatory cells. | [9] |

Experimental Protocols

1. Acute Permanent Cerebral Ischemia in Rats

-

Animal Model: An acute permanent cerebral ischemia model is induced in rats, often through electrocoagulation of the middle cerebral artery.

-

ASYB Administration: Different doses of ASYB (e.g., 1.75, 3.5, 7 mg/kg) are administered to the rats.[9][10]

-

Assessment of Inflammation:

-

Histopathology: Brain tissue is collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe pathological changes and inflammatory cell infiltration.[9]

-

Gene and Protein Expression: The mRNA and protein levels of inflammatory markers such as HSP60, TLR-4, IL-6, TNF-α, and NF-κB p65 in the brain tissue are quantified using RT-PCR and Western blotting, respectively.[9][10]

-

Signaling Pathways Modulated by this compound

The antioxidant and anti-inflammatory effects of ASYB are mediated through its interaction with critical intracellular signaling pathways.

SIRT1 Signaling Pathway

ASYB has been shown to activate the Sirtuin 1 (SIRT1) signaling pathway, which plays a crucial role in cellular stress resistance and longevity.[6][11] Activation of SIRT1 by ASYB leads to the deacetylation and subsequent activation of downstream targets like Forkhead box O (FOXO) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[6][11] This cascade ultimately enhances the expression of antioxidant enzymes and reduces apoptosis.[6][11] The neuroprotective effects of ASYB in cerebral ischemia/reperfusion injury are, at least in part, attributed to the activation of this pathway.[6][11][12]

ASYB activates the SIRT1 signaling pathway.

NF-κB Signaling Pathway

ASYB has been demonstrated to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[9] In models of cerebral ischemia, ASYB treatment leads to a decrease in the nuclear translocation of the NF-κB p65 subunit.[9][10] This inhibition of NF-κB activation subsequently suppresses the expression of downstream pro-inflammatory cytokines, such as TNF-α and IL-6, thereby mitigating the inflammatory cascade.[9][10]

ASYB inhibits the NF-κB signaling pathway.

Experimental Workflow for Investigating ASYB's Bioactivity

The following diagram illustrates a general experimental workflow for characterizing the antioxidant and anti-inflammatory properties of this compound.

General workflow for ASYB bioactivity studies.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its mechanisms of action, centered on the modulation of the SIRT1 and NF-κB signaling pathways, provide a solid foundation for its therapeutic potential in conditions characterized by oxidative stress and inflammation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals.

Future research should focus on:

-

Elucidating the full spectrum of molecular targets of ASYB.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

-

Evaluating the efficacy of ASYB in a broader range of disease models.

-

Exploring the potential for synergistic effects with other therapeutic agents.

Through continued investigation, this compound holds the promise of being developed into a novel therapeutic agent for a variety of inflammatory and oxidative stress-related diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scienceopen.com [scienceopen.com]

- 5. Pharmacological actions and applications of safflower flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]

- 8. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of Hydroxysafflor Yellow A and this compound from Safflower Using a Response Surface Methodology [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Anhydrosafflor Yellow B: A Technical Guide for Researchers and Drug Development Professionals

Anhydrosafflor yellow B (ASYB) is a prominent water-soluble quinochalcone C-glycoside derived from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] In traditional Chinese medicine, safflower is utilized for its properties of promoting blood circulation and resolving blood stasis.[3][4] Modern pharmacological research has identified ASYB as a key bioactive component, demonstrating significant therapeutic potential, particularly in the management of cerebrovascular diseases.[2][5] This technical guide provides an in-depth overview of ASYB, focusing on its pharmacological effects against cerebral ischemia/reperfusion injury, underlying mechanisms of action, and detailed experimental methodologies for research and development.

Chemical and Physical Properties

This compound is classified as a polyphenol and a quinochalcone C-glycoside.[1] Its chemical structure confers antioxidant properties due to the presence of hydroxyl groups, allowing it to scavenge free radicals.[6] It can form complexes with metal ions and is most stable and effective in neutral to slightly alkaline conditions.[6]

Pharmacological Effects in Cerebral Ischemia/Reperfusion Injury

In vitro and in vivo studies have demonstrated the potent neuroprotective effects of this compound against cerebral ischemia/reperfusion (I/R) injury.[7][8] The primary mechanisms underlying these effects are the attenuation of oxidative stress and the inhibition of apoptosis.[6][7]

In Vitro Efficacy in Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

In primary hippocampal neurons subjected to OGD/R, a cellular model of I/R injury, ASYB has been shown to significantly enhance cell viability and reduce cytotoxicity in a dose-dependent manner.[7] Furthermore, ASYB treatment effectively mitigates oxidative stress by reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels, while concurrently increasing the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[3] ASYB also demonstrates anti-apoptotic activity by modulating the expression of key apoptosis-related proteins.[7]

In Vivo Efficacy in Middle Cerebral Artery Occlusion (MCAO) Model

In rat models of MCAO, a preclinical model of ischemic stroke, administration of ASYB has been shown to significantly reduce cerebral infarct volume and improve neurological function.[7][8] The neuroprotective effects are further evidenced by a decrease in neuronal apoptosis in the ischemic brain regions.[7]

Mechanism of Action: The SIRT1 Signaling Pathway

A primary mechanism through which this compound exerts its neuroprotective effects is the activation of the Sirtuin 1 (SIRT1) signaling pathway.[6][7] SIRT1 is a NAD+-dependent deacetylase that plays a critical role in cellular stress resistance and survival.[7] ASYB treatment upregulates the expression of SIRT1, which in turn modulates the expression and activity of downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[6][7] This cascade of events leads to a decrease in the expression of the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2, ultimately inhibiting the apoptotic pathway.[6][7] The neuroprotective effects of ASYB can be abolished by the administration of a SIRT1-specific inhibitor, confirming the critical role of this pathway.[7]

Data Presentation

Table 1: In Vitro Neuroprotective Effects of this compound on OGD/R-Injured Hippocampal Neurons

| Parameter | Model | Treatment | Concentration (µM) | Outcome | Reference |

| Cell Viability | OGD/R | AHSYB | 40, 60, 80 | Dose-dependent increase in cell viability | [7] |

| Cytotoxicity (LDH Release) | OGD/R | AHSYB | 40, 60, 80 | Dose-dependent decrease in LDH release | [3] |

| Oxidative Stress (ROS) | OGD/R | AHSYB | 40, 60, 80 | Dose-dependent decrease in ROS levels | [3] |

| Oxidative Stress (MDA) | OGD/R | AHSYB | 40, 60, 80 | Dose-dependent decrease in MDA levels | [3] |

| Antioxidant Enzymes (SOD) | OGD/R | AHSYB | 40, 60, 80 | Dose-dependent increase in SOD activity | [3] |

| Antioxidant Enzymes (GSH-Px) | OGD/R | AHSYB | 40, 60, 80 | Dose-dependent increase in GSH-Px activity | [3] |

| Apoptosis (Hoechst 33342) | OGD/R | AHSYB | 40, 60, 80 | Dose-dependent decrease in apoptotic cells | [3] |

Table 2: In Vivo Neuroprotective Effects of this compound in a Rat MCAO Model

| Parameter | Model | Treatment | Dosage (mg/kg) | Outcome | Reference |

| Neurological Deficit Score | MCAO/R | AHSYB | 2, 4, 8 | Dose-dependent decrease in neurological deficit scores | [7] |

| Cerebral Infarct Volume | MCAO/R | AHSYB | 2, 4, 8 | Dose-dependent reduction in infarct volume | [7] |

| Apoptosis (TUNEL Assay) | MCAO/R | AHSYB | 2, 4, 8 | Dose-dependent decrease in apoptotic rate in the ischemic hippocampus | [7] |

Table 3: Effect of this compound on SIRT1 Signaling Pathway Protein and mRNA Expression

| Molecule | Model | Treatment | Concentration/Dosage | Change in Expression (Protein) | Change in Expression (mRNA) | Reference |

| SIRT1 | OGD/R | AHSYB | 40, 60, 80 µM | Increased | Increased | [7] |

| FOXO1 | OGD/R | AHSYB | 40, 60, 80 µM | Increased | Increased | [7] |

| PGC1α | OGD/R | AHSYB | 40, 60, 80 µM | Increased | Increased | [7] |

| Bax | OGD/R | AHSYB | 40, 60, 80 µM | Decreased | Decreased | [7] |

| Bcl-2 | OGD/R | AHSYB | 40, 60, 80 µM | Increased | Increased | [7] |

| SIRT1 | MCAO/R | AHSYB | 2, 4, 8 mg/kg | Increased | Increased | [7] |

| FOXO1 | MCAO/R | AHSYB | 2, 4, 8 mg/kg | Increased | Increased | [7] |

| PGC1α | MCAO/R | AHSYB | 2, 4, 8 mg/kg | Increased | Increased | [7] |

| Bax | MCAO/R | AHSYB | 2, 4, 8 mg/kg | Decreased | Decreased | [7] |

| Bcl-2 | MCAO/R | AHSYB | 2, 4, 8 mg/kg | Increased | Increased | [7] |

Visualizations

Caption: ASYB's neuroprotective mechanism via the SIRT1 pathway.

Caption: In vitro experimental workflow for ASYB evaluation.

Caption: In vivo experimental workflow for ASYB evaluation.

Experimental Protocols

Extraction and Purification of this compound

A common method for the extraction of ASYB from safflower is ultrasonic-assisted extraction.[9]

-

Sample Preparation: Dried safflower petals are powdered.

-

Extraction: The powdered sample is mixed with a solvent (e.g., a specific ratio of a solvent to material, such as 16 mL/g).[1]

-

Ultrasonic Treatment: The mixture is subjected to ultrasonic extraction at a controlled temperature (e.g., 66°C) and power (e.g., 150 W) for a defined period (e.g., 36 minutes).[1]

-

Purification: The crude extract can be further purified using methods such as preparative high-performance liquid chromatography (prep-HPLC).[2][10] A C18 column is typically used with a gradient mobile phase of methanol (B129727) and water.[2][10]

In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

This model simulates ischemic and reperfusion conditions in cultured cells.[7]

-

Cell Culture: Primary hippocampal neurons are cultured for a suitable period (e.g., 7 days).[3]

-

OGD: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2 hours).

-

Reoxygenation: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a set period (e.g., 24 hours).[11]

-

Treatment: ASYB is added to the culture medium during the reoxygenation phase at desired concentrations.[7]

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This is a widely used animal model for focal cerebral ischemia.[7]

-

Animal Preparation: Rats are anesthetized. A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: A nylon monofilament is inserted into the ICA to occlude the origin of the middle cerebral artery.

-

Reperfusion: After a defined period of occlusion (e.g., 1-2 hours), the filament is withdrawn to allow for reperfusion.

-

Treatment: ASYB is administered, often intravenously, at the onset of reperfusion.[7]

Western Blot Analysis for SIRT1 Pathway Proteins

-

Protein Extraction: Total protein is extracted from cell or tissue lysates.

-

SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies against SIRT1, FOXO1, PGC1α, Bax, Bcl-2, and a loading control (e.g., GAPDH). This is followed by incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.[8]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

-

Sample Preparation: Brain tissue sections are deparaffinized and rehydrated.

-

Permeabilization: The sections are treated with proteinase K to permeabilize the cells.

-

Labeling: The sections are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotin-11-dUTP. This allows for the labeling of the 3'-OH ends of fragmented DNA.[12]

-

Detection: The labeled DNA fragments are visualized using streptavidin-HRP and a substrate like DAB, which results in a dark brown staining of apoptotic nuclei.[12] The number of TUNEL-positive cells is then quantified.

References

- 1. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of Hydroxysafflor Yellow A and this compound from Safflower Using a Response Surface Methodology [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Optimized separation of this compound from safflower by high-speed counter-current chromatography and evaluation of its cardio-protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Comparative Analysis of the Effects of Hydroxysafflor Yellow A and this compound in Safflower Series of Herb Pairs Using Prep-HPLC and a Selective Knock-Out Approach | Semantic Scholar [semanticscholar.org]

- 6. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative Analysis of the Effects of Hydroxysafflor Yellow A and this compound in Safflower Series of Herb Pairs Using Prep-HPLC and a Selective Knock-Out Approach [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. genscript.com [genscript.com]

Anhydrosafflor Yellow B: A Technical Review of its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Anhydrosafflor yellow B (AHSYB), a primary water-soluble quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L., is emerging as a promising candidate for neuroprotective therapies. While its counterpart, hydroxysafflor yellow A (HSYA), has been more extensively studied, recent research has illuminated the significant and comparable neuroprotective effects of AHSYB, particularly in the context of cerebral ischemia-reperfusion (I/R) injury. This technical guide synthesizes the current literature on AHSYB, presenting quantitative data, detailed experimental methodologies, and a visual representation of its molecular mechanisms of action.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in several key studies, both in vitro and in vivo. The following tables summarize the critical findings, offering a comparative overview of its effects across different experimental models.

Table 1: In Vitro Neuroprotective Effects of this compound on Primary Hippocampal Neurons Subjected to Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

| Parameter | Model | Treatment Concentrations (µM) | Key Findings | Reference |

| Cell Viability | Primary rat hippocampal neurons | 40, 60, 80 | Dose-dependently increased cell viability compared to the OGD/R group. At 80 µM, AHSYB showed a more remarkable effect.[1] | [Fangma et al., 2021][1][2][3] |

| LDH Release | Primary rat hippocampal neurons | 40, 60, 80 | Dose-dependently decreased the release of lactate (B86563) dehydrogenase (LDH), indicating reduced cell damage. | [Fangma et al., 2021][1][2] |

| Apoptosis | Primary rat hippocampal neurons | Not specified in abstract | Reduced neuronal cell apoptosis.[1][3][4] | [Fangma et al., 2021][1][2][3] |

| Oxidative Stress | Primary rat hippocampal neurons | Not specified in abstract | Depressed oxidation properties.[3][4] | [Fangma et al., 2021][1][2][3] |

Table 2: In Vivo Neuroprotective Effects of this compound in Rat Models of Cerebral Ischemia

| Parameter | Model | Dosages (mg/kg) | Key Findings | Reference |

| Neurological Deficit Score | MCAO/R Rats | 2, 4, 8 | Dose-dependently decreased neurological deficit scores.[1][2] | [Fangma et al., 2021][1][2] |

| Infarct Volume | MCAO/R Rats | 2, 4, 8 | Effectively reduced infarct volume.[1][3][4] | [Fangma et al., 2021][1][2][3] |

| Apoptosis | MCAO/R Rats | Not specified in abstract | Suppressed apoptosis.[3][4] | [Fangma et al., 2021][1][2][3] |

| Oxidative Stress | MCAO/R Rats | Not specified in abstract | Decreased the oxidative stress reaction.[3][4] | [Fangma et al., 2021][1][2][3] |

| Neurological Deficit Score | Permanent MCAO Rats | 1.75, 3.5, 7 | Significantly improved neurological deficit, with the most significant effect at 7 mg/kg.[5] | [Song et al., 2020][5] |

| Infarct Volume | Permanent MCAO Rats | 1.75, 3.5, 7 | Dose-dependently reduced brain infarct volume.[5] | [Song et al., 2020][5] |

| Inflammation Markers (IL-6, TNF-α) | Permanent MCAO Rats | 1.75, 3.5, 7 | Suppressed the elevation of both mRNA and protein levels of IL-6 and TNF-α.[5] | [Song et al., 2020][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols employed in the cited literature.

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Hippocampal Neurons

-

Cell Culture : Primary hippocampal neuronal cells are cultured for 7 days.[4]

-

OGD Insult : The culture medium is replaced with a glucose-free Earle's balanced salt solution, and the cells are placed in a hypoxic chamber with 95% N2 and 5% CO2 for a specified duration to induce oxygen-glucose deprivation.

-

Reperfusion : Following the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a period of reoxygenation.

-

AHSYB Treatment : this compound is added to the culture medium at the time of reperfusion at concentrations of 40, 60, and 80 µM.[1][2]

-

Assessment : Cell viability is assessed using assays such as MTT, and cell death is quantified by measuring LDH release into the culture medium. Apoptosis is evaluated through methods like Hoechst 33342 staining.[1]

In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats

-

Animal Model : Sprague-Dawley rats (250-300 g) are utilized.[1]

-

MCAO Surgery : The middle cerebral artery is occluded to induce focal cerebral ischemia.

-

Reperfusion : After a defined period of occlusion, the suture is withdrawn to allow for reperfusion of the ischemic brain tissue.

-

AHSYB Administration : AHSYB is administered intravenously through the tail vein immediately after MCAO/R at doses of 2, 4, and 8 mg/kg for three consecutive days.[1]

-

Neurological Assessment : Neurological deficit scores are evaluated to assess functional outcomes.

-

Infarct Volume Measurement : Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

-

Molecular Analysis : Brain tissues are collected for RT-PCR, Western blot, and immunohistochemistry to analyze the expression of relevant proteins and genes in signaling pathways.[1][3]

In Vivo Model: Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats

-

Animal Model : Rats are subjected to permanent MCAO to mimic acute permanent cerebral ischemia.[5]

-

AHSYB Administration : Three different doses of AHSYB (1.75, 3.5, and 7 mg/kg) are administered to the rats.[5]

-

Outcome Measures : Neurological deficit scores and brain infarct volume are assessed 24 hours post-ischemia. Brain tissue is also analyzed for pathological changes using Hematoxylin and Eosin (HE) staining and for the expression of inflammatory markers via ELISA and Western blot.[5]

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways, primarily related to anti-oxidation, anti-apoptosis, and anti-inflammation.

SIRT1 Signaling Pathway

A significant body of evidence points to the activation of the Sirtuin 1 (SIRT1) signaling pathway as a key mechanism for the neuroprotective effects of AHSYB in the context of cerebral I/R injury.[2][3] AHSYB has been shown to upregulate the expression of SIRT1 and its downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2][3] This pathway is crucial for cellular stress resistance and the inhibition of apoptosis. The pro-apoptotic protein Bax is downregulated, while the anti-apoptotic protein Bcl-2 is upregulated.[1][3] The neuroprotective effects of AHSYB were abolished by the SIRT1-specific inhibitor EX527, confirming the critical role of this pathway.[1][2][3]

Caption: AHSYB-mediated activation of the SIRT1 signaling pathway.

Anti-inflammatory Pathway

In a model of permanent cerebral ischemia, AHSYB demonstrated potent anti-inflammatory effects.[5] It was found to suppress the increased expression of heat shock protein 60 (HSP60) and toll-like receptor 4 (TLR4). This, in turn, leads to a reduction in the activation of the nuclear factor-kappa B (NF-κB) p65 subunit.[5] Consequently, the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) is diminished, alleviating the inflammatory damage associated with ischemic brain injury.[5]

Caption: Anti-inflammatory mechanism of AHSYB in cerebral ischemia.

Conclusion and Future Directions

This compound has demonstrated significant neuroprotective potential in preclinical models of cerebral ischemia. Its mechanisms of action, involving the activation of the SIRT1 pathway and the inhibition of inflammatory responses, make it a compelling candidate for further investigation. Future research should focus on elucidating the broader spectrum of its molecular targets, its pharmacokinetic and pharmacodynamic profiles, and its efficacy in other models of neurodegenerative diseases. The comparable, and in some instances more potent, effects of AHSYB relative to HSYA suggest that it is a non-negligible and highly valuable component of Carthamus tinctorius for the development of novel neuroprotective agents.

References

- 1. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]

- 3. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

The Potent Bioactivity of Quinochalcone C-Glycosides: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of quinochalcone C-glycosides, a unique class of flavonoids primarily found in the florets of Carthamus tinctorius (safflower). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. It details their diverse pharmacological effects, summarizes quantitative data, provides experimental methodologies for key assays, and visualizes the intricate signaling pathways they modulate.

Quinochalcone C-glycosides, with Hydroxysafflor yellow A (HSYA) being a prominent example, have garnered significant scientific interest due to their wide range of biological activities.[1][2][3] These compounds have been shown to possess potent antioxidant, anti-inflammatory, neuroprotective, and anticoagulant properties, making them promising candidates for the development of novel therapeutics for a variety of diseases.[1][3]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of various quinochalcone C-glycosides, providing a comparative reference for their potency.

Table 1: Antioxidant Activity of Quinochalcone C-Glycosides

| Compound | Assay | IC50 / SC50 (µg/mL) | Reference |

| Hydroxysafflor yellow A (HSYA) | ABTS radical scavenging | SC50: 44.39 ± 1.62 | [3] |

| Vitamin C (Positive Control) | ABTS radical scavenging | SC50: 4.87 ± 2.22 | [3] |

| Carthamin | DPPH radical scavenging | - | [3] |

| Carthamin | ABTS radical scavenging | - | [3] |

| Carthamin | Hydroxyl radical scavenging | - | [3] |

| Carthamin | Superoxide radical scavenging | - | [3] |

| Safflomin C | ABTS radical system | EC50 similar to caffeic acid and ascorbic acid | [3] |

| Isosafflomin C | ABTS radical system | EC50 similar to caffeic acid and ascorbic acid | [3] |

| Methylsafflomin C | ABTS radical system | EC50 similar to caffeic acid and ascorbic acid | [3] |

| Methylisosafflomin C | ABTS radical system | EC50 similar to caffeic acid and ascorbic acid | [3] |

Table 2: Neuroprotective Activity of Quinochalcone C-Glycosides

| Compound | Assay | Concentration | Effect | Reference |

| Safflopentside B | Glutamate and oxygen-glucose deprivation-induced damage in rat cerebral cortical neurons | 10 µM | Strong inhibitory activity | [4] |

| Hydroxysafflor yellow A-4'-O-β-D-glucopyranoside | Glutamate-induced damage in primary mouse cortical neurons | 10 µM | Improved survival rate | [5] |

Key Signaling Pathways

Quinochalcone C-glycosides exert their biological effects by modulating various cellular signaling pathways. Below are diagrams illustrating two key pathways: the NF-κB signaling pathway, a central regulator of inflammation, and the biosynthetic pathway of Hydroxysafflor yellow A (HSYA).

Caption: Inhibition of the NF-κB signaling pathway by HSYA.

Caption: Biosynthetic pathway of Hydroxysafflor Yellow A (HSYA).

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and further investigation of the biological activities of quinochalcone C-glycosides.

Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add a defined volume of the test compound solution to a cuvette or microplate well.

-

Add a defined volume of the diluted ABTS•+ solution and mix.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

A standard antioxidant, such as Trolox or Vitamin C, should be used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

-

This colorimetric assay assesses cell metabolic activity, which can be used to determine the cytoprotective effect of a compound against oxidative stress-induced cell death.

-

Reagent Preparation:

-

Prepare a stock solution of MTT (e.g., 5 mg/mL) in phosphate-buffered saline (PBS) and filter-sterilize. Store protected from light.

-

Prepare a solubilizing solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 0.01 M HCl in 10% SDS).

-

-

Assay Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the quinochalcone C-glycoside for a specified period.

-

Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) for a defined duration.

-

Remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate at 37°C for 1-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the MTT-containing medium and add the solubilizing solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

-

Anti-inflammatory Activity Assay

This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with LPS.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a suitable culture plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the quinochalcone C-glycoside for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant can be measured using the Griess reagent.

-

Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6): The levels of these cytokines in the culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Neuroprotective Activity Assay

This in vitro model mimics the conditions of ischemia-reperfusion injury that occur during a stroke.

-

OGD Procedure:

-

Culture neuronal cells (e.g., primary cortical neurons or cell lines like PC12 or SH-SY5Y) under normal conditions.

-

To induce OGD, replace the normal culture medium with a glucose-free medium (e.g., glucose-free DMEM).

-

Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂) for a specific duration (e.g., 2-4 hours) at 37°C.

-

-

Reoxygenation Procedure:

-

After the OGD period, replace the glucose-free medium with normal, glucose-containing culture medium.

-

Return the cells to a normoxic incubator (95% air and 5% CO₂) for a specified reoxygenation period (e.g., 24 hours).

-

-

Assessment of Neuroprotection:

-

The protective effect of the quinochalcone C-glycoside can be assessed by adding it to the culture medium before, during, or after the OGD/R insult.

-

Cell viability can be quantified using the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

-

Conclusion

Quinochalcone C-glycosides represent a promising class of natural compounds with a diverse range of biological activities relevant to human health. The data and protocols presented in this guide provide a solid foundation for further research and development of these molecules as potential therapeutic agents. The elucidated signaling pathways offer insights into their mechanisms of action, paving the way for targeted drug design and discovery. It is anticipated that continued investigation into these unique flavonoids will unlock their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]